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Compound of Interest

Compound Name: Mal-PEG3-VCP-NB

Cat. No.: B12376711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional antibody-

drug conjugate (ADC) linker, Mal-PEG3-VCP-NB. This linker is designed for the development

of advanced ADCs, offering a combination of stability in circulation, controlled payload release,

and options for bioorthogonal modification. This document details its molecular weight and

structure, provides representative experimental protocols for its synthesis and use, presents

key quantitative data, and illustrates its mechanism of action and experimental workflows

through detailed diagrams.

Core Concepts and Molecular Structure
Mal-PEG3-VCP-NB is an ADC linker that connects a monoclonal antibody (mAb) to a cytotoxic

payload. Its rational design incorporates four key functional moieties, each with a specific role

in the overall function of the resulting ADC. The systematic name for a closely related structure

is often represented as Maleimide-PEG3-Val-Cit-PABC-Norbornene.

The core components are:

Maleimide (Mal): This functional group provides a reactive site for conjugation to the

antibody. Specifically, it reacts with free thiol groups (-SH) on cysteine residues within the

antibody, forming a stable thioether bond. This is a well-established and widely used method

for ADC construction.
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Polyethylene Glycol (PEG3): A three-unit polyethylene glycol spacer is included to enhance

the hydrophilicity and solubility of the linker and the final ADC. This can help to reduce

aggregation and improve the pharmacokinetic properties of the conjugate.

Valine-Citrulline-p-Aminobenzyl Carbamate (VCP): This component is a cathepsin B-

cleavable dipeptide linker (Val-Cit) connected to a self-immolative p-aminobenzyl carbamate

(PABC) spacer. The Val-Cit motif is designed to be stable in the systemic circulation but is

efficiently cleaved by cathepsin B, an enzyme that is often upregulated in the lysosomes of

tumor cells. Upon cleavage of the Val-Cit dipeptide, the PABC spacer undergoes a 1,6-

elimination reaction to release the attached payload.

Norbornene (NB): The norbornene group is a strained alkene that serves as a bioorthogonal

handle. It can participate in rapid and specific inverse-electron-demand Diels-Alder (iEDDA)

"click" reactions with tetrazine-modified molecules. This allows for the attachment of a

secondary component, such as an imaging agent or a second payload, without interfering

with biological processes.

Quantitative Data
The following tables summarize key quantitative data for Mal-PEG3-VCP-NB and its functional

components. It is important to note that specific experimental values can vary depending on the

exact molecular construct, experimental conditions, and the nature of the conjugated antibody

and payload.

Parameter Value Reference

Molecular Weight ( g/mol ) 799.78

Table 1: Physicochemical Properties of Mal-PEG3-VCP-NB.
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Parameter Analytical Method Representative Value

Purity RP-HPLC >95%

Identity Confirmation
High-Resolution Mass

Spectrometry (HRMS)

Calculated mass corresponds

to observed mass

Structure Verification ¹H NMR, ¹³C NMR
Peaks consistent with

expected structure

Table 2: Representative Characterization Data for Mal-PEG3-VCP-NB.

Parameter Method Representative Value

Average Drug-to-Antibody

Ratio (DAR)

Hydrophobic Interaction

Chromatography (HIC)
3.5 - 4.0

DAR Distribution HIC Predominantly DAR2, DAR4

Table 3: Representative Quantitative Data for an ADC Constructed with a Mal-PEG-Val-Cit

Linker.

Parameter Enzyme kcat/Km (M⁻¹s⁻¹)

Cleavage Rate Cathepsin B ~10,000 - 30,000

Table 4: Representative Kinetic Data for Cathepsin B-mediated Cleavage of Val-Cit Linkers.

Reactants Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)

Norbornene + Tetrazine ~1 - 10³

Table 5: Representative Kinetic Data for Norbornene-Tetrazine Ligation.[1]

Experimental Protocols
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The following are representative protocols for the synthesis, characterization, and application of

Mal-PEG3-VCP-NB. These are intended as a guide and may require optimization for specific

applications.

Synthesis of Mal-PEG3-VCP-NB
The synthesis of Mal-PEG3-VCP-NB is a multi-step process involving the sequential coupling

of its constituent parts. A plausible synthetic route is outlined below, based on established

methodologies for similar ADC linkers.[2]

Synthesis of the Maleimide-PEG3-Acid Moiety: Commercially available N-Boc-amido-PEG3-

acid is reacted with maleic anhydride to form the maleimide group. The Boc protecting group

is then removed under acidic conditions to yield the free amine, which is subsequently

reacted to introduce a terminal carboxylic acid.

Synthesis of the Val-Cit-PABC-PNP Moiety: Fmoc-Valine is activated and coupled to L-

Citrulline. The resulting dipeptide is then coupled to p-aminobenzyl alcohol (PABC-OH). The

hydroxyl group of the PABC moiety is activated with p-nitrophenyl chloroformate (PNP-Cl) to

create a reactive carbonate.

Coupling of the Moieties: The Fmoc protecting group is removed from the Val-Cit-PABC-PNP

intermediate. The free amine of the valine is then coupled to the carboxylic acid of the

Maleimide-PEG3-acid using standard peptide coupling reagents (e.g., HATU, DIPEA).

Introduction of the Norbornene Moiety: The PNP-activated carbonate is reacted with a

norbornene-containing amine (e.g., 5-aminomethyl-2-norbornene) to displace the PNP group

and form the final Mal-PEG3-VCP-NB linker.

Purification: The final product is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization of Mal-PEG3-VCP-NB
The identity and purity of the synthesized linker are confirmed using standard analytical

techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

presence of all expected protons and carbons in the structure.

High-Resolution Mass Spectrometry (HRMS): ESI-MS is used to determine the exact mass

of the molecule, confirming its elemental composition.

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess

the purity of the final compound.

Antibody-Drug Conjugation
This protocol describes the conjugation of Mal-PEG3-VCP-NB (pre-linked to a payload) to a

monoclonal antibody.

Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced to

generate free thiol groups using a reducing agent such as tris(2-carboxyethyl)phosphine

(TCEP) or dithiothreitol (DTT).

Conjugation: The maleimide-functionalized linker-payload is added to the reduced antibody

solution. The maleimide groups react with the free thiols on the antibody to form stable

thioether bonds. The reaction is typically carried out at a controlled pH (6.5-7.5) and

temperature (4-25°C).

Purification: The resulting ADC is purified to remove unreacted linker-payload and any

aggregates. Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are

commonly used for this purpose.

Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the

average DAR and the distribution of drug-loaded species for cysteine-linked ADCs.[3][4][5]

Sample Preparation: The purified ADC is diluted in a high-salt mobile phase.

Chromatography: The ADC is injected onto a HIC column. A decreasing salt gradient is used

to elute the different ADC species. The unconjugated antibody (DAR 0) elutes first, followed

by species with increasing numbers of conjugated drugs (DAR 2, DAR 4, etc.), which are

more hydrophobic.
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Data Analysis: The peak area for each species is integrated, and the weighted average DAR

is calculated.

In Vitro Cathepsin B Cleavage Assay
This assay is used to evaluate the release of the payload from the ADC in the presence of

cathepsin B.

ADC Incubation: The ADC is incubated with recombinant human cathepsin B in an

appropriate assay buffer at 37°C.

Time Points: Aliquots are taken at various time points.

Analysis: The samples are analyzed by RP-HPLC or LC-MS to quantify the amount of

released payload over time.

Norbornene-Tetrazine Ligation
This protocol outlines the bioorthogonal reaction between the norbornene handle on the ADC

and a tetrazine-functionalized molecule (e.g., a fluorescent dye).[1]

Reaction Setup: The norbornene-functionalized ADC is mixed with a molar excess of the

tetrazine-functionalized molecule in a suitable buffer (e.g., PBS).

Incubation: The reaction is incubated at room temperature or 37°C. The reaction is typically

very fast.

Analysis: The progress of the reaction can be monitored by the disappearance of the

characteristic color of the tetrazine or by analyzing the product formation using techniques

like SDS-PAGE or mass spectrometry.

Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving

Mal-PEG3-VCP-NB.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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